![molecular formula C19H22N2O3S B2853958 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 946291-64-1](/img/structure/B2853958.png)
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as MMDA-2, is a chemical compound that belongs to the family of phenethylamines. MMDA-2 is a psychoactive drug that has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is not fully understood. However, it is believed to act on the serotoninergic system by increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in the levels of serotonin in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in mood, perception, and cognition, and can induce hallucinations and altered states of consciousness.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide in lab experiments is that it can be used to investigate the serotoninergic system and its effects on behavior and cognition. However, one limitation is that it is a psychoactive drug that can have unpredictable effects on animals or human subjects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation and ischemia. Another area of interest is its effects on the serotoninergic system and its potential for treating mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide and its effects on behavior and cognition.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide involves the reaction of 3-methylphenyl-2-nitropropene with N-methyl-3,4-dihydro-2H-quinolin-7-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide.
Scientific Research Applications
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. Studies have shown that 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has anti-inflammatory properties and can reduce pain and swelling in animal models of inflammation. It has also been shown to have neuroprotective effects and can protect against brain damage caused by ischemia.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-3-6-15(11-14)12-19(22)20-17-9-8-16-7-4-10-21(18(16)13-17)25(2,23)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGZSZRJCLTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
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